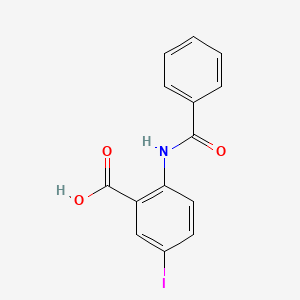![molecular formula C18H21Cl2N3O5 B12451422 (1R,2S)-2-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12451422.png)
(1R,2S)-2-[(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structural features This compound contains a cyclohexane ring substituted with a carboxylic acid group and a hydrazido carbonyl group linked to a dichlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexane-1-carboxylic acid, which undergoes a series of reactions to introduce the hydrazido carbonyl group and the dichlorophenyl moiety. Key steps may include:
Formation of the hydrazido carbonyl group: This can be achieved by reacting cyclohexane-1-carboxylic acid with hydrazine under controlled conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the intermediate with 2,4-dichlorophenyl isocyanate, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazido carbonyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenyl isocyanate: A precursor used in the synthesis of the compound.
Cyclohexane-1-carboxylic acid: The starting material for the synthesis.
Hydrazine: Used to introduce the hydrazido carbonyl group.
Uniqueness
The uniqueness of (1R,2S)-2-({3-[(2,4-dichlorophenyl)carbamoyl]propanehydrazido}carbonyl)cyclohexane-1-carboxylic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H21Cl2N3O5 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
(1R,2S)-2-[[[4-(2,4-dichloroanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H21Cl2N3O5/c19-10-5-6-14(13(20)9-10)21-15(24)7-8-16(25)22-23-17(26)11-3-1-2-4-12(11)18(27)28/h5-6,9,11-12H,1-4,7-8H2,(H,21,24)(H,22,25)(H,23,26)(H,27,28)/t11-,12+/m0/s1 |
Clé InChI |
AELDTLRCHIVTJW-NWDGAFQWSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)
![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
![N-[4-({4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12451379.png)

![N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12451393.png)
![(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid](/img/structure/B12451396.png)

![N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B12451413.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12451414.png)

![4,9-Diphenyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B12451426.png)
